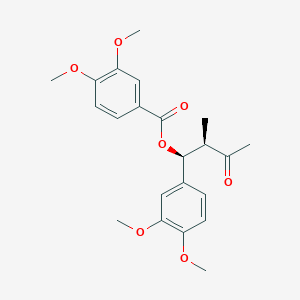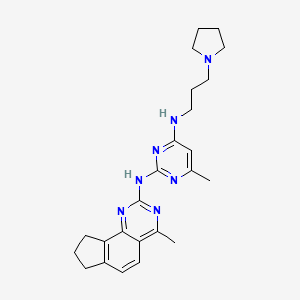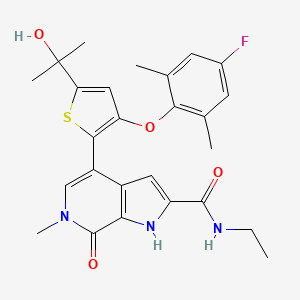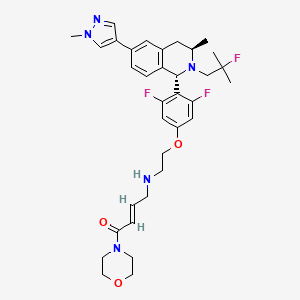
Schibitubin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schibitubin I is a lignin compound with notable neuroprotective activity. It can be isolated from the fruits of Schisandra bicolor var. tuberculata . Lignins are complex organic polymers found in the cell walls of plants, contributing to their structural integrity and resistance to decay.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Schibitubin I is typically isolated from natural sources rather than synthesized chemically. The primary method involves extracting the compound from the fruits of Schisandra bicolor var. tuberculata . The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its specific natural source and the complexity of its extraction process. Research is ongoing to develop more efficient extraction and purification techniques to facilitate its broader use.
Analyse Chemischer Reaktionen
Types of Reactions: Schibitubin I, being a lignin, can undergo various chemical reactions typical of phenolic compounds. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the lignin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the lignin structure.
Wissenschaftliche Forschungsanwendungen
Schibitubin I has several scientific research applications, particularly due to its neuroprotective properties :
Chemistry: It serves as a model compound for studying the chemical behavior of lignins and their derivatives.
Biology: this compound is used in research on neurodegenerative diseases due to its ability to protect neuronal cells.
Medicine: Its neuroprotective activity makes it a candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases.
Industry: While not widely used industrially, this compound’s properties are of interest for developing bio-based materials and additives.
Wirkmechanismus
Schibitubin I exerts its neuroprotective effects through several mechanisms :
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in neuronal cells.
Anti-inflammatory Effects: this compound can inhibit inflammatory pathways, protecting neurons from inflammation-induced damage.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.
Vergleich Mit ähnlichen Verbindungen
Schisandrin: Another lignin from Schisandra species with similar neuroprotective properties.
Euryalin A and B: Lignans with antioxidant activities, though their structures and activities differ slightly from Schibitubin I.
Uniqueness: this compound is unique due to its specific source (Schisandra bicolor var. tuberculata) and its potent neuroprotective activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other lignins and lignan compounds.
Eigenschaften
Molekularformel |
C22H26O7 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[(1S,2R)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H26O7/c1-13(14(2)23)21(15-7-9-17(25-3)19(11-15)27-5)29-22(24)16-8-10-18(26-4)20(12-16)28-6/h7-13,21H,1-6H3/t13-,21-/m0/s1 |
InChI-Schlüssel |
AGVOQRRWXUMWQJ-ZSEKCTLFSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)




